2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole
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Overview
Description
2-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. The presence of both chloromethyl and fluorophenyl groups in this compound suggests potential for unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole typically involves the reaction of 3-fluoroaniline with o-phthalic anhydride to form the intermediate 3-fluoro-N-(2-carboxyphenyl)benzamide. This intermediate is then cyclized under acidic conditions to yield the benzodiazole core. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and efficient chloromethylation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzodiazole core or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include substituted benzodiazoles with various functional groups.
Oxidation: Products may include benzodiazole derivatives with hydroxyl or carbonyl groups.
Reduction: Products include reduced forms of the benzodiazole core or its substituents.
Scientific Research Applications
2-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorophenyl group.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-fluoro-5-(3-fluorophenyl)pyridine
- 3-Fluoroamphetamine
- 3-Fluoromethamphetamine
- 3-Fluoromethcathinone
- 3-Fluorophenmetrazine
Uniqueness
2-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is unique due to the combination of the benzodiazole core with both chloromethyl and fluorophenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
115835-43-3 |
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Molecular Formula |
C14H10ClFN2 |
Molecular Weight |
260.7 |
Purity |
95 |
Origin of Product |
United States |
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